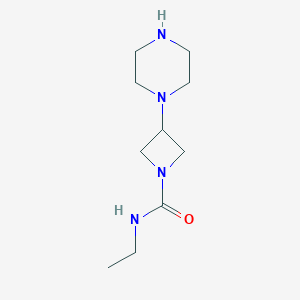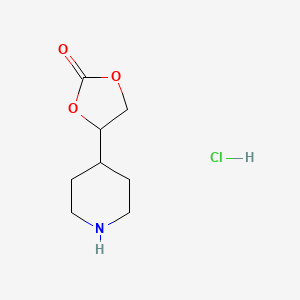
1-(1,1-Dioxo-1lambda6-thian-4-yl)cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,1-Dioxo-1lambda6-thian-4-yl)cyclobutane-1-carboxylic acid is a chemical compound characterized by the presence of a cyclobutane ring attached to a carboxylic acid group and a thian-4-yl group with a dioxo functional group
Méthodes De Préparation
The synthesis of 1-(1,1-Dioxo-1lambda6-thian-4-yl)cyclobutane-1-carboxylic acid typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be synthesized through cycloaddition reactions involving alkenes.
Thian-4-yl Group Introduction: The thian-4-yl group can be introduced via nucleophilic substitution reactions using appropriate thiol derivatives.
Dioxo Functionalization: The dioxo functional group is incorporated through oxidation reactions using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions involving carbon dioxide and suitable catalysts.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-(1,1-Dioxo-1lambda6-thian-4-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the dioxo group to other functional groups such as hydroxyl or sulfide groups.
Substitution: The thian-4-yl group can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of new derivatives.
Hydrolysis: The carboxylic acid group can undergo hydrolysis to form corresponding carboxylate salts.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles.
Applications De Recherche Scientifique
1-(1,1-Dioxo-1lambda6-thian-4-yl)cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(1,1-Dioxo-1lambda6-thian-4-yl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The dioxo functional group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(1,1-Dioxo-1lambda6-thian-4-yl)cyclobutane-1-carboxylic acid can be compared with similar compounds such as:
1-(1,1-Dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride: This compound has a similar thian-4-yl group but differs in the presence of a methanesulfonyl chloride group instead of a carboxylic acid group.
1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carboxylic acid: This compound features a thiolan-3-yl group and a pyrazole ring, making it structurally distinct.
2-(1,1-Dioxo-1lambda6-thian-4-yl)-2-methylpropanoic acid: This compound has a similar thian-4-yl group but differs in the presence of a methylpropanoic acid group.
Propriétés
Formule moléculaire |
C10H16O4S |
|---|---|
Poids moléculaire |
232.30 g/mol |
Nom IUPAC |
1-(1,1-dioxothian-4-yl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O4S/c11-9(12)10(4-1-5-10)8-2-6-15(13,14)7-3-8/h8H,1-7H2,(H,11,12) |
Clé InChI |
AHNMNBKMBYUPGW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(C2CCS(=O)(=O)CC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


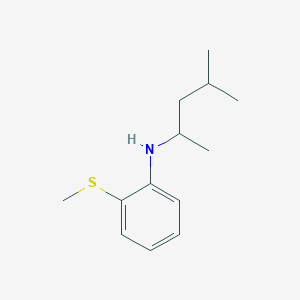
![3-(4-Amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione](/img/structure/B15300726.png)

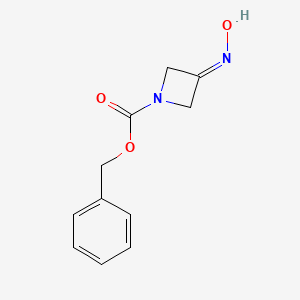
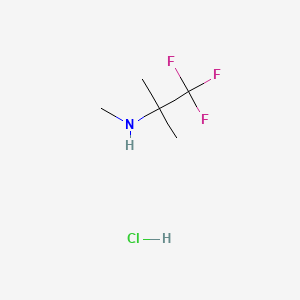
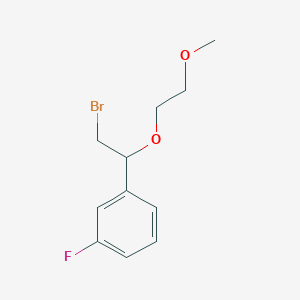


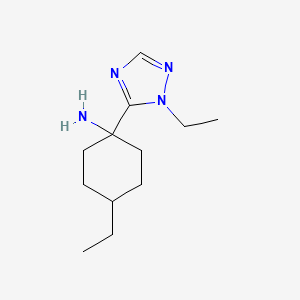
![tert-butyl N-{4-[(4-{[(tert-butoxy)carbonyl]amino}butyl)(methyl)amino]butyl}carbamate](/img/structure/B15300770.png)
![Rac-(1R,5R)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B15300773.png)

